molecular formula C10H6F2N2O2 B2580328 1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione CAS No. 892297-51-7

1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2580328
CAS No.: 892297-51-7
M. Wt: 224.167
InChI Key: IGFKVWRZKXWJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound featuring a dihydropyrazine-dione core substituted with a 3,4-difluorophenyl group. The 3,4-difluorophenyl moiety introduces electron-withdrawing effects, which may enhance binding interactions in enzymatic systems.

Properties

IUPAC Name

4-(3,4-difluorophenyl)-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-13-9(15)10(14)16/h1-5H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFKVWRZKXWJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CNC(=O)C2=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,4-difluoroaniline with glyoxal in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of specific kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Diversity and Electronic Effects

The dihydropyrazine-dione scaffold allows for versatile substitutions, influencing physicochemical and biological properties. Key comparisons include:

Fluorinated Substituents
  • 5-((3,4-Difluorobenzyl)thio)-1,4-dihydropyrazine-2,3-dione ():

    • Substituent: 3,4-Difluorobenzylthio group.
    • Synthesis: Low yield (13% over two steps), suggesting steric or electronic challenges in thioether formation.
    • NMR Data: Distinct downfield shifts (δ 11.32 ppm for NH protons) and aromatic splitting patterns (δ 7.33–7.21 ppm) reflect fluorine’s electronegativity and aromatic deshielding .
  • 5-(((4-(Difluoromethyl)phenyl)thio)methyl)-1,4-dihydropyrazine-2,3-dione ():

    • Substituent: Difluoromethylphenylthio group.
    • Molecular Weight: 285 g/mol (vs. ~238 g/mol for the target compound).
    • NMR Data: Aromatic signals at δ 7.56–7.54 ppm and a difluoromethyl triplet (δ 7.0 ppm) highlight electronic differences compared to the 3,4-difluorophenyl analogue .
Aromatic and Alkyl Substituents
  • 5-Phenethyl-1,4-dihydropyrazine-2,3-dione (): Substituent: Phenethyl group.
  • 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione (): Substituent: 2-Methylphenyl group. Molecular Formula: C₁₁H₁₀N₂O₂ (vs. C₁₀H₇F₂N₂O₂ for the target compound).
Complex Heterocyclic Substituents
  • (R)-5-(7-Chloro-3-methyl-2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)-1,4-dihydropyrazine-2,3-dione ():
    • Substituent: Fused dihydrobenzooxathiin ring with chloro and methyl groups.
    • Chirality: Resolved via chiral SFC, indicating enantiomer-specific biological activity.
    • NMR Data: Aromatic signals at δ 7.16–6.97 ppm and distinct NH shifts (δ 11.39 ppm) reflect the fused ring’s electronic environment .

Structural and Spectral Trends

Compound Substituent Molecular Formula Yield (%) Key NMR Shifts (δ)
Target Compound 3,4-Difluorophenyl C₁₀H₇F₂N₂O₂ N/A Not reported
5-((3,4-Difluorobenzyl)thio)-... (Ev1) 3,4-Difluorobenzylthio C₁₁H₈F₂N₂O₂S 13 11.32 (d), 7.33–7.21 (m)
5-Phenethyl-... (Ev2) Phenethyl C₁₂H₁₂N₂O₂ N/A Not reported
42 (Ev6) (4-Difluoromethylphenyl)thio C₁₂H₉F₂N₂O₂S N/A 11.26 (s), 7.56–7.54 (m)
47 (Ev8) 3-Cyanobenzylthio C₁₁H₈N₃O₂S N/A 11.41 (s), 7.75–7.70 (m)
1-(2-Methylphenyl)-... (Ev9) 2-Methylphenyl C₁₁H₁₀N₂O₂ N/A Not reported
  • NH Proton Shifts : Downfield NH signals (δ ~11 ppm) in all analogues confirm strong hydrogen bonding or conjugation with the diketone system .
  • Aromatic Patterns: Fluorinated derivatives show splitting consistent with para/meta substitution, while methyl or cyano groups produce simpler splitting .

Biological Activity

1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound recognized for its unique chemical structure and potential biological activities. This compound belongs to the class of 1,4-dihydropyrazine derivatives, which are known for their diverse pharmacological properties. The presence of fluorine substituents on the phenyl ring enhances its electronic properties, potentially influencing its biological interactions.

  • Molecular Formula : C10_{10}H6_6F2_2N2_2O2_2
  • Molecular Weight : 224.16 g/mol
  • CAS Number : 892297-51-7

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Neurotransmitter Modulation

Similar compounds have been studied for their ability to modulate neurotransmitter systems, particularly the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and memory function. Compounds with structural similarities have shown promise in enhancing cognitive functions and neuroprotective effects.

2. Anti-inflammatory and Anticancer Properties

There is evidence suggesting that derivatives of this compound may possess anti-inflammatory and anticancer properties. The modulation of various signaling pathways involved in inflammation and tumor progression has been observed in related studies .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is influenced by the substitution pattern on the dihydropyrazine core. The presence of two fluorine atoms significantly alters its electronic characteristics and enhances its binding affinity to biological targets.

Compound NameStructureUnique Features
1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dioneStructureContains a single fluorine substituent; different biological activity profile.
1-(2-Fluorophenyl)-1,4-dihydropyrazine-2,3-dioneStructureExhibits different electronic properties due to fluorination position.
5-(2-Chloro-4-(1-hydroxyethyl)phenethyl)-1,4-dihydropyrazine-2,3-dioneStructureModulates NMDA receptors; broader pharmacological applications.

Case Study: NMDA Receptor Modulation

In a study examining the interaction of various dihydropyrazine derivatives with NMDA receptors, it was found that modifications in the fluorinated phenyl group could significantly influence binding affinity and receptor activation. This suggests that this compound may serve as a lead compound for developing new neuroprotective agents.

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds have indicated that they can induce apoptosis in cancer cell lines through the modulation of key signaling pathways such as MAPK and PI3K/Akt pathways. These findings highlight the potential for further development of this compound as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.